FXR Binding Potency: Sub-Nanomolar Affinity vs. Other Clinical-Stage Agonists
Tropifexor demonstrates superior in vitro potency at the FXR target compared to all other major clinical-stage agonists. Its EC50 of 0.2 nM [1] is >35-fold more potent than Cilofexor (EC50 7-43 nM) [2], >20-fold more potent than MET409 (EC50 16 nM) , and >150-fold more potent than Obeticholic Acid (EC50 99 nM) [3]. This indicates a higher target engagement at lower concentrations.
| Evidence Dimension | FXR Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.2 nM (HTRF assay) |
| Comparator Or Baseline | Cilofexor (GS-9674): 7-43 nM; MET409: 16 nM; Obeticholic Acid: 99 nM |
| Quantified Difference | Tropifexor is >35x more potent than Cilofexor, >20x more potent than MET409, and >150x more potent than OCA. |
| Conditions | FXR-HTRF biochemical coactivator recruitment assay; data compiled from primary literature and IUPHAR. |
Why This Matters
Higher potency may allow for lower effective doses, potentially reducing off-target effects and improving the therapeutic window in both research models and clinical translation.
- [1] Tropifexor. (n.d.). In IUPHAR/BPS Guide to Pharmacology. Retrieved October 26, 2023. View Source
- [2] Cilofexor. (n.d.). In IUPHAR/BPS Guide to Pharmacology. Retrieved October 26, 2023. View Source
- [3] Pellicciari, R., Fiorucci, S., Camaioni, E., Clerici, C., Costantino, G., Maloney, P. R., ... & Willson, T. M. (2002). 6α-ethyl-chenodeoxycholic acid (6-ECDCA), a potent and selective FXR agonist endowed with anticholestatic activity. Journal of Medicinal Chemistry, 45(17), 3569-3572. View Source
